4-Methylquinazoline

Beschreibung

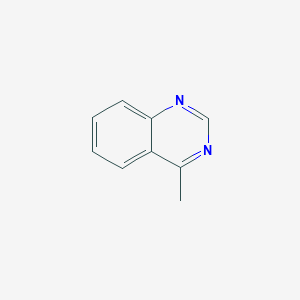

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-8-4-2-3-5-9(8)11-6-10-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEOEZZCZCCPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287113 | |

| Record name | 4-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-46-9 | |

| Record name | 4-Methylquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylquinazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA8Y3UW6XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Methylquinazoline: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of this compound. The information is curated for professionals in research and drug development who are interested in the therapeutic potential of quinazoline derivatives.

Core Chemical Properties

This compound is a heterocyclic aromatic organic compound. It is a derivative of quinazoline, where a methyl group is substituted at the 4-position.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 700-46-9 | [1][2] |

| SMILES | CC1=NC=NC2=CC=CC=C12 | [1] |

| InChI | InChI=1S/C9H8N2/c1-7-8-4-2-3-5-9(8)11-6-10-7/h2-6H,1H3 | [1][2] |

| Appearance | White to off-white powder | [4] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

Molecular Structure

The structure of this compound consists of a pyrimidine ring fused to a benzene ring, with a methyl group attached to the pyrimidine ring.

Caption: 2D Structure of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-aminoacetophenone with formamide.[5] An optimized process for this synthesis has been reported, achieving a high yield.[5]

Experimental Protocol: Synthesis from 2-Aminoacetophenone and Formamide[5]

-

Materials : 2-aminoacetophenone, formamide, and Boron trifluoride etherate (BF₃-Et₂O) as a catalyst.

-

Optimal Reaction Conditions :

-

Catalyst : BF₃-Et₂O

-

Molar Ratio : 2-aminoacetophenone : BF₃-Et₂O = 1 : 0.5

-

Weight Ratio : 2-aminoacetophenone : formamide = 1 : 52

-

Temperature : 150°C

-

Time : 6 hours

-

-

Procedure :

-

Combine 2-aminoacetophenone and formamide in the specified weight ratio in a reaction vessel.

-

Add the catalyst, BF₃-Et₂O, according to the specified molar ratio.

-

Heat the mixture to 150°C and maintain this temperature for 6 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, can then be isolated and purified using standard techniques such as crystallization or chromatography.

-

Under these optimized conditions, the reported yield of this compound is 86%.[5]

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR Spectroscopic Data | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

| ¹³C NMR Spectroscopic Data | |

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

General NMR Experimental Protocol: NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

| FT-IR Spectroscopic Data | |

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available | Data not available |

General FT-IR Experimental Protocol: FT-IR spectra are generally obtained using an FT-IR spectrometer.[6] Samples can be prepared as KBr pellets or analyzed as a thin film.[6]

Mass Spectrometry (MS)

| Mass Spectrometry Data | |

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular Ion)[1] |

| 117 | [M-HCN]⁺ |

| 103 | [M-CH₃CN]⁺ |

General Mass Spectrometry Experimental Protocol: Mass spectra are typically acquired using an electron ionization (EI) source at 70 eV.[6] High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination.[6]

Caption: General workflow for spectroscopic characterization.

Biological Activity and Significance

The quinazoline scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous compounds with significant biological activity.[7][8] Quinazoline derivatives have been extensively investigated for their potential as therapeutic agents, particularly in oncology.[8][9]

Anticancer Potential

Many 4-anilinoquinazoline derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR).[8][10] These inhibitors play a crucial role in cancer therapy by blocking signaling pathways that are essential for tumor growth and proliferation.[8][10] For instance, compounds with a 4-anilinoquinazoline moiety have shown promising antiproliferative properties against various cancer cell lines, including human colorectal carcinoma, breast adenocarcinoma, and glioblastoma.[8]

Other Biological Activities

Beyond their anticancer effects, quinazoline derivatives have been reported to exhibit a wide range of pharmacological activities, including:

Caption: Inhibition of EGFR signaling by 4-anilinoquinazolines.

References

- 1. This compound | C9H8N2 | CID 241520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinazoline, 4-methyl- [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. nbinno.com [nbinno.com]

- 5. journalirjpac.com [journalirjpac.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier [benchchem.com]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

4-Methylquinazoline CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylquinazoline, a heterocyclic aromatic organic compound. It details its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its relevance in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is a derivative of quinazoline, where a methyl group is substituted at the 4th position of the quinazoline ring structure.

| Property | Value | Source |

| CAS Number | 700-46-9 | [1] |

| Molecular Formula | C₉H₈N₂ | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| SMILES | CC1=NC=NC2=CC=CC=C12 | [1] |

| InChI | InChI=1S/C9H8N2/c1-7-8-4-2-3-5-9(8)11-6-10-7/h2-6H,1H3 | [1] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-aminoacetophenone with formamide.[2] This reaction is a type of condensation reaction that forms the quinazoline ring system.

Below is a generalized workflow for the synthesis of this compound.

Another important synthetic route for the quinazoline core is the Niementowski quinazoline synthesis . This reaction involves the condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines.[3][4] While this method produces a quinazolinone, further chemical modifications can lead to the desired 4-substituted quinazoline. Microwave-assisted synthesis has been shown to improve the efficiency of the Niementowski reaction.[5]

Biological Activities and Applications

The quinazoline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its wide range of biological activities.[6] Derivatives of quinazoline have been investigated for various therapeutic applications.

Anticancer Activity

The quinazoline core is a key component of several approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, which are tyrosine kinase inhibitors.[6] Derivatives of this compound, particularly 4-anilinoquinazolines, have been synthesized and evaluated for their potential as anticancer agents.[6][7] These compounds can inhibit the proliferation of various cancer cell lines.

The general principle behind the anticancer activity of many 4-anilinoquinazoline derivatives involves their ability to bind to the ATP-binding site of tyrosine kinases, thereby inhibiting their function and disrupting downstream signaling pathways that are crucial for cancer cell growth and survival.

Other Biological Activities

Quinazoline derivatives have also been reported to possess a broad spectrum of other biological activities, including:

-

Antibacterial: Certain 4(3H)-quinazolinone derivatives have shown activity against Staphylococcus aureus.[8]

-

Antiviral: 4-Thioquinazoline derivatives have been synthesized and shown to have activity against the Tobacco Mosaic Virus (TMV).[9]

-

Anti-inflammatory: Some 4-amino quinazoline derivatives have demonstrated potent anti-inflammatory properties.[10]

-

Antifungal: Various quinazoline derivatives have been evaluated for their antifungal activity.[10]

Experimental Protocols

This section provides an overview of common experimental protocols used to evaluate the biological activity of quinazoline derivatives.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow:

-

Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with varying concentrations of the this compound derivative.

-

Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[11][12]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with a test compound.

Workflow:

-

Cell Treatment: Treat cells with the desired concentrations of the this compound derivative.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Western Blotting

This technique is used to detect the expression levels of specific proteins involved in signaling pathways that may be affected by the test compound.

Workflow:

-

Cell Lysis: Lyse treated and untreated cells to extract proteins.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: Probe the membrane with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]

References

- 1. This compound | C9H8N2 | CID 241520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journalirjpac.com [journalirjpac.com]

- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Niementowski_quinazoline_synthesis [chemeurope.com]

- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Quinazoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of quinazoline compounds, a cornerstone heterocyclic scaffold in medicinal chemistry. From its first synthesis in the 19th century to its current prominence in targeted cancer therapies, the quinazoline core has been the subject of extensive chemical and biological investigation. This document details the seminal synthetic methodologies, key scientific milestones, and the elucidation of the broad-spectrum biological activities of this important class of molecules. Experimental protocols for foundational syntheses and key biological assays are provided, along with a quantitative summary of early synthetic work. Signaling pathways modulated by quinazoline derivatives are visualized to provide a clear understanding of their mechanism of action at the molecular level.

The Genesis of a Scaffold: Early Discovery and Synthesis

The story of quinazoline begins in the mid-19th century, a period of burgeoning exploration in organic chemistry. The initial construction of the quinazoline ring system was a landmark achievement, laying the groundwork for over a century of research and development.

Griess's Pioneering Synthesis (1869)

The first synthesis of a quinazoline derivative is credited to the German chemist Peter Griess in 1869.[1][2] By reacting cyanogen with anthranilic acid, Griess successfully prepared 2-cyano-3,4-dihydro-4-oxoquinazoline.[1] This seminal work represented the first successful construction of the bicyclic quinazoline framework.

The Parent Quinazoline: Bischler and Lang (1895)

While Griess had synthesized a derivative, the parent quinazoline molecule remained elusive until 1895. August Bischler and Lang achieved this milestone through the decarboxylation of the corresponding 2-carboxy derivative.[1][3]

A More Practical Route: Gabriel's Synthesis (1903)

In 1903, Siegmund Gabriel developed a more efficient and practical synthesis of quinazoline starting from o-nitrobenzylamine.[1][4] This multi-step process involved reduction of the nitro group, followed by condensation with formic acid and subsequent oxidation to yield the aromatic quinazoline ring. It was chemist Widdege who ultimately proposed the name "quinazoline" for this class of compounds.[1]

Quantitative Data from Foundational Syntheses

The following table summarizes the available quantitative data for the key historical syntheses of quinazoline and its derivatives. It is important to note that detailed yield and melting point data from the original 19th and early 20th-century publications are not always available or consistently reported in modern literature.

| Synthesis | Precursors | Product | Reported Yield (%) | Reported Melting Point (°C) | Reference |

| Griess (1869) | Anthranilic acid, Cyanogen | 2-cyano-3,4-dihydro-4-oxoquinazoline | Not consistently reported | Not consistently reported | [1][2] |

| Bischler & Lang (1895) | 2-Carboxyquinazoline | Quinazoline | Not consistently reported | 47-48 | [1][3] |

| Gabriel (1903) | o-Nitrobenzylamine | Quinazoline | "Good" | 47-48 | [1][4] |

Experimental Protocols for Key Historical Syntheses

The following protocols are based on descriptions from historical accounts and modern interpretations of these foundational syntheses.

Griess Synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline (Conceptual Protocol)

-

Reactants: Anthranilic acid, Cyanogen gas.

-

Solvent: Ethanol.

-

Procedure: A solution of anthranilic acid in ethanol is prepared. Cyanogen gas is then passed through the solution. The reaction mixture is heated to induce cyclization.

-

Work-up: Upon cooling, the product precipitates from the solution and is isolated by filtration. Further purification can be achieved by recrystallization.

Bischler and Lang Synthesis of Quinazoline (Conceptual Protocol)

-

Reactant: 2-Carboxyquinazoline.

-

Procedure: 2-Carboxyquinazoline is heated above its melting point. Decarboxylation occurs, releasing carbon dioxide and yielding the parent quinazoline.

-

Work-up: The resulting quinazoline can be purified by distillation or recrystallization.

Gabriel Synthesis of Quinazoline (Conceptual Protocol)

This synthesis proceeds in three main steps:

-

Reduction of o-Nitrobenzylamine: o-Nitrobenzylamine is reduced to o-aminobenzylamine using a suitable reducing agent (e.g., tin and hydrochloric acid).

-

Condensation with Formic Acid: The resulting o-aminobenzylamine is condensed with formic acid to form a dihydroquinazoline intermediate.

-

Oxidation: The dihydroquinazoline is then oxidized to quinazoline using an oxidizing agent (e.g., potassium permanganate).

Experimental Workflow for Gabriel's Quinazoline Synthesis

Caption: A flowchart illustrating the key steps in Gabriel's 1903 synthesis of quinazoline.

Emergence of Biological Activity: From Discovery to Mechanism

The true potential of the quinazoline scaffold began to be realized with the discovery of its diverse biological activities. This has led to the development of numerous drugs, particularly in the field of oncology.

Anticancer Activity and Inhibition of EGFR Signaling

A significant breakthrough in the application of quinazoline chemistry was the discovery of their potent anticancer activity, largely through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Quinazoline-based inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR.[7][8] By binding to the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade.

Quinazoline Inhibition of the EGFR Signaling Pathway

Caption: The EGFR signaling pathway and its inhibition by quinazoline-based compounds.

Anti-inflammatory Activity and Modulation of the NF-κB Pathway

Quinazoline derivatives have also demonstrated significant anti-inflammatory properties through their interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Certain quinazoline compounds have been shown to inhibit the activation of the NF-κB pathway, although the exact mechanisms can vary.[9][11] Some may inhibit the IKK complex, preventing the degradation of IκB and thereby keeping NF-κB in its inactive cytoplasmic state.

Quinazoline Modulation of the NF-κB Signaling Pathway

Caption: The NF-κB signaling pathway and its modulation by certain quinazoline compounds.

Experimental Protocols for Key Biological Assays

The evaluation of the biological activity of novel quinazoline compounds is a critical step in drug discovery. The following are detailed protocols for standard in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Treat cells with various concentrations of the quinazoline compound and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

-

SRB (Sulforhodamine B) Assay

-

Principle: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.[12][13]

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Trichloroacetic acid (TCA), 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM)

-

96-well plates

-

-

Protocol:

-

Seed and treat cells as described in the MTT assay protocol.

-

After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Wash the plates five times with deionized water and allow them to air dry.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate cell viability and IC50 values as in the MTT assay.

-

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

-

Principle: This assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage (a hallmark of cytotoxicity).[5][14]

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)

-

96-well plates

-

-

Protocol:

-

Seed and treat cells as described in the MTT assay protocol.

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture in a new 96-well plate.

-

Incubate the plate at room temperature for the recommended time, protected from light.

-

Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).

-

Conclusion

The journey of the quinazoline scaffold, from its initial synthesis in the 19th century to its current status as a privileged structure in drug discovery, is a testament to the enduring power of chemical innovation. The foundational synthetic work of Griess, Bischler, Lang, and Gabriel paved the way for the exploration of a vast chemical space, ultimately leading to the discovery of compounds with profound biological activities. The elucidation of their mechanisms of action, particularly as inhibitors of key signaling pathways like EGFR and NF-κB, has provided a rational basis for the design of targeted therapies. The experimental protocols detailed in this guide serve as a practical resource for researchers continuing to explore the rich and diverse chemistry and biology of quinazoline compounds, ensuring that this remarkable heterocycle will continue to be a source of new therapeutic agents for years to come.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KEGG PATHWAY Database [genome.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Edge Attributes | Graphviz [graphviz.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Attributes | Graphviz [graphviz.org]

- 13. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 14. GraphViz Examples and Tutorial [graphs.grevian.org]

Spectroscopic Profile of 4-Methylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document compiles predicted and experimental spectroscopic data and outlines the general experimental protocols for its characterization, offering a valuable resource for scientists working with this and related quinazoline derivatives.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.85 | s | 1H | H2 |

| ~8.10 | d | 1H | H5 |

| ~7.95 | d | 1H | H8 |

| ~7.80 | t | 1H | H7 |

| ~7.55 | t | 1H | H6 |

| ~2.80 | s | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C4 |

| ~159.0 | C2 |

| ~151.0 | C8a |

| ~134.0 | C7 |

| ~129.0 | C5 |

| ~127.5 | C8 |

| ~126.0 | C6 |

| ~122.0 | C4a |

| ~22.0 | -CH₃ |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: FT-IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Interpretation |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Alkyl C-H Stretch |

| ~1620 | Medium | C=N Stretch |

| ~1580, 1480 | Medium-Strong | Aromatic C=C Stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[1]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 144 | Molecular Ion (M⁺)[1] |

| 117 | [M - HCN]⁺ |

| 103 | [M - CH₃CN]⁺ |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of organic compounds like this compound are described below. These represent general methodologies applicable for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).[2]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[3]

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used.[2] A sufficient number of scans (e.g., 16-32) are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.[2]

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each carbon.[4] A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[4]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then referenced to the TMS or residual solvent peak.[2]

Infrared (IR) Spectroscopy

A general protocol for obtaining an FT-IR spectrum is as follows:

-

Sample Preparation: For a solid sample like this compound, a small amount of the finely ground solid can be mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[5] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5]

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded to subtract the absorbance of air (CO₂, H₂O) and the sample holder.[6]

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[7]

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.[5]

Mass Spectrometry (MS)

The following outlines a general procedure for obtaining a mass spectrum using electron ionization (EI):

-

Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.[8]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺).[8]

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic charged fragments and neutral radicals.[8]

-

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[9]

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.[9]

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a compound like this compound is depicted in the following diagram.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C9H8N2 | CID 241520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 6. scribd.com [scribd.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

An In-depth Technical Guide to the Solubility of 4-Methylquinazoline in Organic Solvents

Introduction

4-Methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C₉H₈N₂.[1][2][3] As a derivative of quinazoline, it serves as a foundational structure in medicinal chemistry and drug discovery, with various analogues exhibiting a wide range of biological activities. A thorough understanding of the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and in vitro/in vivo screening. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound solubility. While specific quantitative solubility data for this compound is not extensively available in the public domain, this document offers a predictive framework based on its chemical structure and details a robust experimental protocol for its determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4] The overall process of dissolution is also governed by thermodynamic principles, namely the enthalpy and entropy of mixing.[4][5][6][7][8]

Molecular Structure and Polarity of this compound

This compound possesses a fused ring system consisting of a benzene ring and a pyrimidine ring. The presence of two nitrogen atoms in the pyrimidine ring introduces polarity to the molecule due to the electronegativity difference between nitrogen and carbon. The fused benzene ring and the methyl group are nonpolar. Therefore, this compound can be described as a molecule with moderate polarity. Its topological polar surface area is calculated to be 25.8 Ų.[1]

Qualitative Solubility Predictions

Based on its moderately polar structure, the following qualitative predictions can be made about the solubility of this compound in various classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound has nitrogen atoms that can act as hydrogen bond acceptors, it lacks hydrogen bond donors. It is expected to have moderate solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar but do not have O-H or N-H bonds. Given the polarity of this compound, it is predicted to be reasonably soluble in polar aprotic solvents. For many quinazoline derivatives, solubility is often highest in solvents like DMF and DMSO.[9]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The nonpolar hydrocarbon backbone of these solvents will have weak interactions with the polar regions of this compound. Therefore, it is expected to have low solubility in nonpolar solvents.

Data Presentation

The following tables summarize the predicted qualitative solubility and provide a template for recording experimentally determined quantitative solubility data.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately Soluble | Polarity is compatible, but the lack of hydrogen bond donors on this compound may limit solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble | The polarity of these solvents can effectively solvate the polar regions of this compound. |

| Nonpolar | Hexane, Cyclohexane, Toluene | Sparingly Soluble | The large nonpolar regions of these solvents have poor interactions with the polar quinazoline core. |

| Halogenated | Dichloromethane, Chloroform | Moderately Soluble | These solvents have a moderate polarity that may be compatible with this compound. |

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | Data not available | Data not available | e.g., Gravimetric |

| e.g., Ethanol | e.g., 25 | Data not available | Data not available | e.g., Gravimetric |

| e.g., DMSO | e.g., 25 | Data not available | Data not available | e.g., Gravimetric |

| e.g., Acetone | e.g., 25 | Data not available | Data not available | e.g., Gravimetric |

| e.g., Hexane | e.g., 25 | Data not available | Data not available | e.g., Gravimetric |

Experimental Protocols

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent.[10][11][12][13]

Gravimetric Method for Solubility Determination

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Conical flask with stopper

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe with a 0.45 µm filter)

-

Pre-weighed evaporating dish or watch glass

-

Pipette

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms that the solution is saturated.

-

-

Sample Collection and Filtration:

-

Allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 10 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution into a pre-weighed evaporating dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. This can be done at room temperature or with gentle heating in an oven, depending on the solvent's boiling point and the compound's stability.

-

Once the solvent has completely evaporated, place the dish in an oven at a temperature below the melting point of this compound to dry the solid residue to a constant weight.

-

Cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation:

-

Weight of the empty evaporating dish: W₁

-

Weight of the dish + saturated solution: W₂

-

Weight of the dish + dry solute: W₃

-

Weight of the solute: W_solute = W₃ - W₁

-

Weight of the solvent: W_solvent = W₂ - W₃

-

Solubility ( g/100 g solvent): (W_solute / W_solvent) x 100

Mandatory Visualizations

References

- 1. This compound | C9H8N2 | CID 241520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinazoline, 4-methyl- [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Video: Solubility - Concept [jove.com]

- 5. Solubility - Wikipedia [en.wikipedia.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Solubility [chem.fsu.edu]

- 9. cibtech.org [cibtech.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. pharmacyjournal.info [pharmacyjournal.info]

- 13. scribd.com [scribd.com]

The Quinazoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring, stands as a cornerstone in medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement for substituent groups, enabling potent and selective interactions with a wide array of biological targets. This versatility has established the quinazoline nucleus as a "privileged structure," leading to the development of numerous clinically successful therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the quinazoline scaffold, with a focus on its role in oncology and cardiovascular medicine, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Diverse Biological Activities of the Quinazoline Scaffold

Quinazoline derivatives have been extensively investigated and have demonstrated a remarkable breadth of pharmacological activities.[1][2] Beyond their well-established roles in cancer and hypertension management, these compounds have shown potential as anti-inflammatory, antimicrobial (antibacterial, antifungal, and antiviral), anticonvulsant, analgesic, and antidiabetic agents.[1][3][4][5] This wide range of biological effects underscores the adaptability of the quinazoline core to interact with various enzymes and receptors within the human body.

Quinazoline-Based Anticancer Agents: Targeting Tyrosine Kinases

A significant breakthrough in cancer therapy has been the development of targeted drugs that inhibit specific signaling pathways crucial for tumor growth and survival. Quinazoline derivatives have emerged as a prominent class of tyrosine kinase inhibitors (TKIs), particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6][7][8] Overexpression or mutation of these receptors is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[9][10]

Quinazoline-based TKIs act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of EGFR and HER2.[9] This binding prevents the autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.[8][11]

Several FDA-approved drugs underscore the clinical success of this approach:

-

Gefitinib (Iressa®) and Erlotinib (Tarceva®) are first-generation EGFR inhibitors used in the treatment of NSCLC with specific EGFR mutations.[9][12]

-

Lapatinib (Tykerb®) is a dual inhibitor of both EGFR and HER2, used in the treatment of HER2-positive breast cancer.[11]

-

Afatinib (Gilotrif®) and Dacomitinib (Vizimpro®) are second-generation irreversible pan-HER inhibitors, effective against a broader range of EGFR mutations.[6][13]

The following diagram illustrates the mechanism of action of quinazoline-based EGFR/HER2 inhibitors.

Quantitative Data: Anticancer Quinazoline Derivatives

The following table summarizes the in vitro potency of several key quinazoline-based anticancer drugs against their target kinases and cancer cell lines.

| Drug Name | Primary Target(s) | Assay Type | IC50 / Ki | Reference(s) |

| Gefitinib | EGFR | Kinase Assay (wild-type) | 27 nM (IC50) | [14] |

| EGFR (mutant L858R) | Cell-based Assay (H3255 cells) | 0.003 µM (IC50) | [15][16] | |

| EGFR (mutant Exon 19 del) | Cell-based Assay (PC-9 cells) | ~0.01 µM (IC50) | [17] | |

| Erlotinib | EGFR | Kinase Assay | 2 nM (IC50) | [7] |

| EGFR | Cell-based Assay (A549 cells) | 23 µM (IC50) | [18] | |

| EGFR | Cell-based Assay (BxPC-3 cells) | 1.26 µM (IC50) | [19] | |

| Lapatinib | EGFR | Kinase Assay | 10.2 nM (IC50), 3 nM (Kiapp) | [9][20] |

| HER2 | Kinase Assay | 9.8 nM (IC50), 13 nM (Kiapp) | [9][20] | |

| HER2 overexpressing cells | Cell-based Assay (USPC2 cells) | 0.052 µM (IC50) | [21][22] | |

| Afatinib | EGFR (wild-type) | Kinase Assay | 0.5 nM (EC50) | [4] |

| HER2 | Kinase Assay | 14 nM (EC50) | [4] | |

| HER4 | Kinase Assay | 1 nM (EC50) | [4] | |

| Dacomitinib | EGFR (mutant Exon 19 del) | Cell-based Assay (PC9 cells) | ~0.5 nM (IC50) | [17] |

| EGFR (mutant L858R/T790M) | Cell-based Assay (NCI-H1975) | 0.2 µM (IC50) | [13] |

Quinazoline-Based Antihypertensive Agents: Targeting α1-Adrenergic Receptors

In the realm of cardiovascular medicine, quinazoline derivatives have proven to be effective antagonists of α1-adrenergic receptors.[23][24] These receptors are located on the smooth muscle of blood vessels, and their stimulation by catecholamines like norepinephrine leads to vasoconstriction and an increase in blood pressure.[24][25] Quinazoline-based α1-blockers, such as Prazosin and Doxazosin, competitively inhibit these receptors, leading to vasodilation, reduced peripheral resistance, and consequently, a lowering of blood pressure.[24][25][26] These agents are also used to treat the symptoms of benign prostatic hyperplasia (BPH) by relaxing the smooth muscle of the bladder neck and prostate.[23][27][28]

The following diagram illustrates the mechanism of action of quinazoline-based α1-adrenergic receptor antagonists.

Quantitative Data: Antihypertensive Quinazoline Derivatives

The following table summarizes the binding affinities of key quinazoline-based antihypertensive drugs for α1-adrenergic receptor subtypes.

| Drug Name | Target Subtype(s) | Assay Type | Ki | Reference(s) |

| Prazosin | α1A, α1B, α1D | Radioligand Binding | Non-selective | [25] |

| Doxazosin | α1A | Radioligand Binding | 2.6 nM | [14] |

| α1B | Radioligand Binding | ~3.5 nM (pKi 8.46) | [27] | |

| α1D | Radioligand Binding | ~4.7 nM (pKi 8.33) | [27] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of quinazoline derivatives.

Synthesis of 4-Anilinoquinazoline Derivatives

A common and efficient method for synthesizing 4-anilinoquinazoline derivatives involves the nucleophilic substitution of a 4-chloroquinazoline with a substituted aniline, often facilitated by microwave irradiation.[24]

Materials:

-

4-chloroquinazoline starting material

-

Substituted aniline

-

Solvent (e.g., isopropanol, n-butanol)

-

Microwave reactor

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

NMR spectrometer, Mass spectrometer for characterization

Procedure:

-

In a microwave vial, combine the 4-chloroquinazoline (1 equivalent), the desired substituted aniline (1.2 equivalents), and the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system.

-

Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

The following diagram illustrates the general workflow for the synthesis and evaluation of quinazoline derivatives.

References

- 1. researchhub.com [researchhub.com]

- 2. promega.com [promega.com]

- 3. rsc.org [rsc.org]

- 4. Clinical and comparative utility of afatinib in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jcp.bmj.com [jcp.bmj.com]

- 6. atcc.org [atcc.org]

- 7. selleckchem.com [selleckchem.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. benchchem.com [benchchem.com]

- 11. promega.com [promega.com]

- 12. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 13. tandfonline.com [tandfonline.com]

- 14. doxazosin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Binding and functional properties of doxazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Quinazoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, forms the core of numerous pharmaceuticals, natural products, and agrochemicals.[2] Notably, several FDA-approved drugs, such as the anticancer agents Gefitinib, Erlotinib, and Lapatinib, feature the quinazoline framework, primarily targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] The broad spectrum of pharmacological activities associated with quinazoline derivatives—including anticancer, anti-inflammatory, antimicrobial, and antiviral properties—continues to drive significant research into novel and efficient synthetic methodologies.[4][5]

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing quinazoline derivatives. It is designed to serve as a practical resource for researchers in drug discovery and development, offering detailed experimental protocols for key reactions, comparative data on various synthetic methods, and visualizations of relevant biological pathways and experimental workflows.

Classical Synthetic Methodologies

The foundational approaches to quinazoline synthesis, developed in the late 19th and early 20th centuries, remain relevant for their simplicity and robustness.

The Niementowski Quinazoline Synthesis

The Niementowski synthesis is a classical and widely used method for the preparation of 4(3H)-quinazolinones, which involves the thermal condensation of an anthranilic acid with an amide.[3][6] A common variation utilizes formamide to yield the parent quinazolin-4(3H)-one.[3] The reaction is typically performed at high temperatures and can be significantly accelerated using microwave irradiation.[6]

Data Presentation: Niementowski Quinazoline Synthesis

| Entry | Anthranilic Acid Derivative | Amide/Amide Source | Conditions | Yield (%) |

| 1 | Anthranilic acid | Formamide | Microwave (60 W, 150°C, 40 min) | High (not specified) |

| 2 | Substituted anthranilic acids | Formamide | Microwave, Montmorillonite K-10, 4 min | Good (not specified) |

| 3 | Anthranilic acid | Urea | Microwave, clay catalyst, 5 min | 79 |

| 4 | Anthranilic acid | Various amides | Conventional heating (130-150°C) | Variable |

Experimental Protocol: Microwave-Assisted Niementowski Synthesis of Quinazolin-4(3H)-one

This protocol is adapted from a general procedure for microwave-assisted Niementowski reactions.[6][7]

-

Materials:

-

Anthranilic acid

-

Formamide

-

Montmorillonite K-10 clay (optional, as a solid support)

-

Ethanol (for work-up)

-

-

Procedure:

-

In a microwave-safe vessel, thoroughly mix anthranilic acid (1.0 eq) with an excess of formamide (5.0 eq). If using a solid support, add Montmorillonite K-10 (e.g., 500 mg per 1 mmol of anthranilic acid).

-

Place the open vessel in a household or laboratory microwave oven.

-

Irradiate the mixture at a power of 60-400 W for a total of 4-10 minutes. The reaction can be monitored by thin-layer chromatography (TLC) if conducted in a laboratory microwave with appropriate setup.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Add cold water or ethanol to the vessel to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

The Friedländer Annulation

The Friedländer synthesis is a versatile method for preparing quinolines, and by extension, can be adapted for quinazoline synthesis. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst.[8][9]

Data Presentation: Friedländer-Type Quinazoline Synthesis

| Entry | 2-Aminoaryl Carbonyl | Methylene Compound | Catalyst | Conditions | Yield (%) |

| 1 | 2-Aminoacetophenone | 4-Cholesten-3-one | p-TsOH·H₂O | Toluene, reflux | High (not specified) |

| 2 | 2-Aminobenzaldehydes | Ketones | Acid or Base | Variable | Variable |

Experimental Protocol: Friedländer-Type Synthesis of a Fused Quinoline

This protocol is based on the condensation of 2-aminoacetophenone with a cyclic ketone.[10]

-

Materials:

-

2-Aminoacetophenone

-

Cyclic ketone (e.g., 4-cholesten-3-one)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask, add 2-aminoacetophenone (2.0 eq), the cyclic ketone (1.0 eq), and p-TsOH·H₂O (1.0 eq).

-

Add toluene to the flask to achieve a suitable concentration (e.g., 0.2 M).

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

-

Modern Synthetic Methodologies

Contemporary approaches to quinazoline synthesis often employ transition metal catalysis, enabling milder reaction conditions, broader substrate scope, and novel bond formations.

Metal-Catalyzed C-H Activation and Annulation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. Cobalt-catalyzed C-H activation of arenes, followed by annulation with coupling partners like dioxazolones (acting as nitrile synthons), provides a direct route to quinazoline derivatives.[2][11][12]

Data Presentation: Cobalt-Catalyzed C-H Activation for Quinazoline Synthesis

| Entry | Arene Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) |

| 1 | N-Sulfinylimines | Dioxazolone | CpCo(CO)I₂ / AgNTf₂ | DCE, 100-120°C, 16 h | 39-94 |

| 2 | Benzimidates | Dioxazolone | CpCo(CO)I₂ / AgNTf₂ | DCE, 100-120°C, 16 h | Good (not specified) |

| 3 | 2-Aminoaryl alcohols | Nitriles | Co(OAc)₂·4H₂O / t-BuOK | tert-AmOH, air, 95°C, 24 h | up to 95 |

Experimental Protocol: General Procedure for Co(III)-Catalyzed C-H Activation

This is a general procedure based on the reaction of N-sulfinylimines with dioxazolones.[12]

-

Materials:

-

N-Sulfinylimine (1.0 eq)

-

Dioxazolone (1.2 eq)

-

[Cp*Co(CO)I₂] (catalyst, e.g., 5 mol%)

-

AgNTf₂ (activator, e.g., 20 mol%)

-

1,2-Dichloroethane (DCE) as solvent

-

-

Procedure:

-

In a sealed tube, combine the N-sulfinylimine, dioxazolone, [Cp*Co(CO)I₂], and AgNTf₂.

-

Add anhydrous and degassed DCE.

-

Seal the tube and heat the reaction mixture at 100-120°C for 16 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired quinazoline product.

-

Dehydrogenative Coupling Reactions

Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions provide an atom-economical and environmentally benign route to quinazolines. These reactions typically involve the coupling of 2-aminoaryl methanols or 2-aminobenzylamines with alcohols, nitriles, or amines, with the only byproducts being hydrogen and water.[4][5][13]

Data Presentation: Ruthenium-Catalyzed Dehydrogenative Coupling

| Entry | Substrate 1 | Substrate 2 | Catalyst System | Conditions | Yield (%) |

| 1 | 2-Aminophenyl ketones | Amines | [Ru]-hydride complex / catechol ligand | Dioxane, 140°C, 20 h | Good (not specified) |

| 2 | 2-Aminoaryl methanols | Benzonitriles | Ru₃(CO)₁₂ / Xantphos / t-BuOK | Toluene, reflux | Moderate to good |

| 3 | 2-Aminobenzyl alcohol | Benzylamine | Not specified | Not specified | Not specified |

Experimental Protocol: Ruthenium-Catalyzed Dehydrogenative Coupling of 2-Aminophenyl Ketones with Amines

This protocol is based on a ligand-promoted ruthenium-catalyzed reaction.[5]

-

Materials:

-

2-Aminophenyl ketone (1.0 eq)

-

Amine (1.4 eq)

-

Ruthenium catalyst precursor (e.g., 3 mol%)

-

Catechol ligand (e.g., 10 mol%)

-

Dioxane (solvent)

-

-

Procedure:

-

In a glovebox, charge a screw-capped vial with the ruthenium catalyst precursor and the catechol ligand.

-

Add the 2-aminophenyl ketone, the amine, and dioxane.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture in an oil bath at 140°C for 20 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the quinazoline product.

-

Copper-Catalyzed Methodologies

Copper catalysis offers a cost-effective and versatile platform for quinazoline synthesis. Various copper-catalyzed reactions have been developed, including cascade reactions of (2-aminophenyl)methanols with aldehydes and the coupling of 2-bromobenzonitriles with amidines.[14][15][16]

Data Presentation: Copper-Catalyzed Quinazoline Synthesis

| Entry | Substrate 1 | Substrate 2 | Catalyst System | Conditions | Yield (%) |

| 1 | (2-Aminophenyl)methanols | Aldehydes | CuCl / Ce(NO₃)₃·6H₂O / NH₄Cl | Acetonitrile, 30-60°C | 66-93 |

| 2 | 2-Bromobenzonitriles | Amidines/Guanidine | CuI / DMEDA / K₂CO₃ | DMF, 80°C, 3-12 h | Good (not specified) |

Experimental Protocol: Copper-Catalyzed Cascade Reaction of (2-Aminophenyl)methanols with Aldehydes

This protocol is based on an efficient copper-catalyzed cascade reaction.[14]

-

Materials:

-

(2-Aminophenyl)methanol (1.0 eq)

-

Aldehyde (1.2 eq)

-

Ceric ammonium nitrate (CAN) (2.0 eq)

-

Ammonium chloride (NH₄Cl) (2.0 eq)

-

Copper(I) chloride (CuCl) (10 mol%)

-

Cesium hydroxide (CsOH) (1.5 eq)

-

Acetonitrile (solvent)

-

-

Procedure:

-

To a stirred solution of the (2-aminophenyl)methanol and aldehyde in acetonitrile, add CAN, NH₄Cl, CuCl, and CsOH.

-

Stir the reaction mixture at 30-60°C and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Mandatory Visualizations

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Quinazoline-based drugs like Gefitinib and Erlotinib are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overactivation of the EGFR signaling pathway is a key driver in the proliferation of many cancers. These inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately leading to reduced cell proliferation and survival.

References

- 1. [PDF] Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3 | Semantic Scholar [semanticscholar.org]

- 2. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. Friedlaender Synthesis [organic-chemistry.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Co(III)-Catalyzed Synthesis of Quinazolines via C-H Activation of N-Sulfinylimines and Benzimidates [organic-chemistry.org]

- 12. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quinazoline synthesis [organic-chemistry.org]

- 15. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]

Methodological & Application

Application Note: A Streamlined Protocol for the Synthesis of 4-Methylquinazoline

Introduction

4-Methylquinazoline is a crucial heterocyclic scaffold found in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities, including anticancer properties.[1] This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-aminoacetophenone. The described method is an optimized procedure that offers a high yield and serves as a fundamental reaction for medicinal chemists and researchers in drug development.

Principle of the Method

The synthesis proceeds via a cyclization reaction between 2-aminoacetophenone and formamide. This reaction is efficiently catalyzed by a Lewis acid, Boron trifluoride etherate (BF₃·Et₂O), which facilitates the condensation and subsequent ring closure to form the quinazoline core. The use of an optimized set of reaction conditions ensures a high conversion rate and simplifies the purification process.

Experimental Protocol

Materials and Equipment:

-

2-aminoacetophenone

-

Formamide

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard laboratory glassware

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water mixture)

-

Analytical balance

-

Fume hood

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-aminoacetophenone and formamide. The optimized weight ratio of 2-aminoacetophenone to formamide is 1:52.[2]

-

Catalyst Addition: While stirring the mixture, carefully add Boron trifluoride etherate (BF₃·Et₂O) to the flask. The recommended molar ratio of 2-aminoacetophenone to BF₃·Et₂O is 1:0.5.[2]

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 150°C using a heating mantle.[2]

-

Reaction Time: Maintain the reaction at 150°C with continuous stirring for 6 hours to ensure the reaction goes to completion.[2]

-

Work-up: After 6 hours, allow the reaction mixture to cool to room temperature.

-

Isolation and Purification: The crude product can be isolated and purified by standard techniques such as recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following table summarizes the optimized reaction conditions for the synthesis of this compound from 2-aminoacetophenone.

| Parameter | Optimized Value |

| Starting Material | 2-Aminoacetophenone |

| Reagent | Formamide |

| Catalyst | Boron trifluoride etherate (BF₃·Et₂O) |

| Molar Ratio (Substrate:Catalyst) | 1 : 0.5 |

| Weight Ratio (Substrate:Reagent) | 1 : 52 |

| Temperature | 150°C |

| Reaction Time | 6 hours |

| Yield | 86% |

| Data sourced from "Optimization of Synthesis Process of this compound".[2] |

Visualizations

Reaction Pathway:

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinazolin-4-ones

Introduction

Quinazolin-4-ones are a prominent class of heterocyclic compounds possessing a diverse array of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1] The quinazolinone scaffold is a key structural motif in numerous natural products and synthetic drugs.[1][2] Traditional methods for their synthesis often involve multi-step procedures, harsh reaction conditions, and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technology that dramatically accelerates chemical reactions, leading to higher yields, cleaner products, and reduced energy consumption.[3][4] This document provides detailed application notes and protocols for the microwave-assisted synthesis of quinazolin-4-ones, intended for researchers, scientists, and professionals in drug development.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several key advantages over conventional heating methods for the synthesis of quinazolin-4-ones:[3][4]

-

Rapid Reaction Times: Reactions that typically take hours to complete under conventional heating can often be accomplished in minutes using microwave energy.[3][4]

-

Higher Yields: Microwave heating can lead to significantly improved product yields by minimizing side reactions and decomposition of products.[3]

-

Improved Purity: The rapid and uniform heating provided by microwaves often results in cleaner reaction profiles and simpler purification procedures.

-

Energy Efficiency: Direct heating of the reaction mixture makes the process more energy-efficient compared to conventional oil baths or heating mantles.[4]

-

Greener Chemistry: The use of smaller amounts of solvents or even solvent-free conditions aligns with the principles of green chemistry.[4][5]

General Reaction Pathway

The microwave-assisted synthesis of quinazolin-4-ones typically involves the condensation of an anthranilic acid derivative with a suitable reagent that provides the remaining two atoms of the pyrimidine ring. The general reaction scheme is illustrated below.

Figure 1: General workflow for the microwave-assisted synthesis of quinazolin-4-ones.

Experimental Protocols

This section details several protocols for the microwave-assisted synthesis of quinazolin-4-ones, highlighting different catalysts and reaction conditions.

Protocol 1: SbCl₃-Catalyzed Solvent-Free Synthesis

This protocol describes the efficient synthesis of 2-substituted quinazolin-4(3H)-ones from anthranilamide and various aldehydes or ketones using antimony(III) trichloride (SbCl₃) as a catalyst under solvent-free microwave irradiation.[6][7][8]

Materials:

-

Anthranilamide

-

Aldehyde or Ketone

-

Antimony(III) trichloride (SbCl₃)

-

Ethanol (for recrystallization)

-

Microwave reactor

Procedure:

-

In a microwave reactor vessel, thoroughly mix anthranilamide (2 mmol), an aldehyde or ketone (2 mmol), and SbCl₃ (1 mol%).[8]

-

Irradiate the mixture in the microwave reactor for 3–5 minutes at a power of 200 W.[8]

-

After completion of the reaction (monitored by TLC), allow the vessel to cool to room temperature.

-

To the resulting solid, add water and filter the precipitate.

-

Wash the precipitate with water and recrystallize from ethanol to afford the pure 2-substituted quinazolin-4(3H)-one.[8]

Protocol 2: Copper-Catalyzed Synthesis from 2-Aminobenzamides and Alcohols

This method outlines a one-pot synthesis of quinazolinones from 2-aminobenzamide derivatives and various alcohols using a commercial copper catalyst under solvent-free conditions.[5]

Materials:

-

2-Aminobenzamide derivative

-

Alcohol (e.g., benzyl alcohol derivatives)

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

Microwave reactor

Procedure:

-

To a microwave vial, add the 2-aminobenzamide derivative (0.5 mmol), the alcohol (5.0 equiv.), CuI (20 mol%), and Cs₂CO₃ (1.5 equiv.).[5]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 130 °C for 2 hours under an oxygen atmosphere.[5]

-

After cooling, purify the crude product by column chromatography to obtain the desired quinazolinone.

Protocol 3: Solid-Supported Synthesis using Montmorillonite K-10

This protocol utilizes an acidic solid support, Montmorillonite K-10, for the solvent-free Niementowski quinazoline synthesis under microwave irradiation.[3]

Materials:

-

Anthranilic acid derivative

-

Formamide

-

Montmorillonite K-10 (MK-10)

-

Microwave reactor

Procedure:

-

Thoroughly mix the anthranilic acid derivative and formamide with Montmorillonite K-10 in a microwave-safe vessel.

-

Irradiate the mixture in a microwave reactor for 4 minutes.[3]

-